5-Thio-beta-D-glucopyranose chemical structure and properties
5-Thio-beta-D-glucopyranose chemical structure and properties
An In-Depth Technical Guide to 5-Thio-β-D-glucopyranose for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Thio-β-D-glucopyranose is a pivotal molecule in carbohydrate chemistry and drug discovery, serving as a structural analog of D-glucose where the endocyclic oxygen is replaced by a sulfur atom. This substitution imparts significant changes to its chemical and biological properties, rendering it resistant to enzymatic hydrolysis by glycosidases while maintaining recognition by various glucose-binding proteins. This guide provides a comprehensive technical overview of 5-Thio-β-D-glucopyranose, detailing its chemical structure, physicochemical properties, synthesis, and key applications as a research tool, particularly in the study of glucose transport and as a scaffold for designing glycosidase inhibitors.
Core Chemical Identity and Structure
5-Thio-β-D-glucopyranose, a thiosugar, mimics the structure of β-D-glucopyranose. The critical difference is the substitution of the ring oxygen at position 5 with a sulfur atom, forming a thiane ring. This modification fundamentally alters the electronic and conformational properties of the sugar ring, which in turn influences its biological activity.
The IUPAC name for this compound is (2R,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol[1]. Its structure is characterized by a six-membered ring containing a sulfur heteroatom, with hydroxyl groups maintaining the stereochemistry of glucose.
Caption: Generalized synthetic workflow for 5-Thio-β-D-glucopyranose.
Characterization Methods
The structural elucidation and confirmation of 5-Thio-β-D-glucopyranose and its derivatives rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry. For example, the coupling constant between the anomeric proton (H1) and H2 (J₁,₂) is characteristic of the anomeric configuration. In α-anomers of 5-thio-D-glucopyranosides, this value is typically small (around 3 Hz), whereas for β-anomers, a larger coupling constant is expected. [2]* Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that help confirm the elemental composition. [1][3]* X-ray Crystallography: Offers definitive proof of the three-dimensional structure and absolute configuration in the solid state.
Biochemical Properties and Applications in Drug Development
The substitution of the ring oxygen with sulfur endows 5-Thio-β-D-glucopyranose with unique biochemical properties that make it a valuable tool for researchers.
Mechanism of Action: A Competitive Inhibitor
5-Thio-β-D-glucopyranose is recognized by glucose transporters but is not readily metabolized, allowing it to act as a potent competitive inhibitor of D-glucose transport into cells. [4][5]This property has been exploited to study the kinetics and mechanisms of glucose transport systems. [4][5]It demonstrates typical saturation kinetics and its uptake is sensitive to known transport inhibitors like phlorrhizin. [4][5]
Caption: Competitive inhibition of glucose transport by 5-Thio-β-D-glucopyranose.
Interaction with Glycosidases
While the thioether bond is generally resistant to enzymatic cleavage, 5-thio-D-glucose and its derivatives are recognized by the active sites of various glycosidases. This makes them valuable as inhibitors for studying enzyme mechanisms. While 5-thio-D-glucose itself is reported as a weak to moderate inhibitor of α-glucosidase, its derivatives, particularly thioglycosides, have been synthesized and shown to be potent and selective inhibitors of various glycosidases. [2][6][7][8]The inhibitory activity can be modulated by altering the aglycone moiety attached at the anomeric center. [8][9]
Applications in Research and Therapeutics
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Studying Glucose Metabolism: As an antimetabolite of glucose, it has been used to probe metabolic pathways. [3]It can induce a state of cellular glucoprivation, leading to physiological responses such as increased feeding and hyperglycemia in animal models. [10]Its effects on glycolysis and the hexose monophosphate shunt have been investigated to understand its diabetogenic potential. [11]* Antispermatogenic Agent: 5-Thio-D-glucose has been shown to inhibit spermatogenesis, making it a subject of interest in reproductive biology research. [3]* Scaffold for Drug Design: The stability of the thioglycosidic bond makes the 5-thio-D-glucopyranose scaffold attractive for designing drug candidates. By modifying the aglycone portion, researchers can develop selective inhibitors for specific glycosidases, which are therapeutic targets for diseases like diabetes, viral infections, and cancer. [8]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a standardized method to evaluate the inhibitory potency of 5-Thio-β-D-glucopyranose or its derivatives against α-glucosidase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase from Saccharomyces cerevisiae.
Principle: The assay measures the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The inhibitor's presence will reduce the rate of this reaction.
Materials:
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α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG)
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5-Thio-β-D-glucopyranose (or derivative)
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Sodium phosphate buffer (100 mM, pH 6.8)
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Sodium carbonate (Na₂CO₃, 1 M)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of α-glucosidase (1 U/mL) in 100 mM sodium phosphate buffer.
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Prepare a stock solution of pNPG (5 mM) in the same buffer.
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Prepare a stock solution of the test compound (e.g., 10 mM) in buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 mM to 5 mM).
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Assay Setup (in a 96-well plate):
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Test Wells: Add 50 µL of sodium phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the α-glucosidase solution.
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Control Well (100% activity): Add 75 µL of buffer and 25 µL of the α-glucosidase solution.
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Blank Well: Add 100 µL of buffer.
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Pre-incubation:
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Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
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Initiation of Reaction:
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Add 25 µL of the pNPG substrate solution to all wells to start the reaction. The total volume in each well is now 125 µL.
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Incubation:
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Incubate the plate at 37°C for 20 minutes.
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Termination of Reaction:
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Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
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Measurement:
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Measure the absorbance of each well at 405 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (A_test - A_blank) / (A_control - A_blank)] * 100
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
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Conclusion
5-Thio-β-D-glucopyranose stands as a cornerstone chemical tool for glycobiology and medicinal chemistry. Its structural similarity to glucose, combined with its resistance to enzymatic degradation, provides a unique platform for investigating glucose-dependent biological systems. For researchers and drug development professionals, it serves both as a direct inhibitor to probe biological functions and as a foundational scaffold for the rational design of novel therapeutics targeting carbohydrate-processing enzymes. The continued exploration of its derivatives promises to yield new insights and potential treatments for a range of human diseases.
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